molecular formula C20H18N4O2 B5809318 1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide

1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B5809318
M. Wt: 346.4 g/mol
InChI Key: PQXNYGMKOAGDNH-UHFFFAOYSA-N
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Description

1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzene ring substituted with two carboxamide groups, each linked to a 6-methylpyridin-2-yl moiety. The presence of these functional groups imparts specific chemical reactivity and interaction capabilities, making it a valuable subject for research.

Properties

IUPAC Name

1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-5-3-7-17(21-13)23-19(25)15-9-11-16(12-10-15)20(26)24-18-8-4-6-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXNYGMKOAGDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 6-methylpyridin-2-ylamine through the reaction of 6-methylpyridine with an appropriate amine source.

    Coupling Reaction: The intermediate is then coupled with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as triethylamine to form the desired dicarboxamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide groups.

    Substitution: The pyridine rings can participate in substitution reactions, where substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer treatment, due to its ability to interact with specific molecular targets.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique reactivity. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to interact with biological macromolecules suggests potential pathways for therapeutic action, such as inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

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